molecular formula C23H19FN2O2 B8555636 1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-5-phenyl-,ethyl ester

1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-5-phenyl-,ethyl ester

Cat. No. B8555636
M. Wt: 374.4 g/mol
InChI Key: VUUGQNQFCBONGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07763636B2

Procedure details

0.72 g (5.63 mmol) of 3-fluorobenzyl alcohol, 1.47 g (5.63 mmol) of triphenylphosphine and then 1.01 g (5.63 mmol) of diethyl azodicarboxylate are successively added to a solution, stirred at 0° C. under argon, of 1 g (3.76 mmol) of ethyl 5-phenyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, obtained in step 18.3, in 30 ml of dry tetrahydrofuran. The mixture is then stirred for 20 hours at 20° C., concentrated under reduced pressure and then purified by chromatography on a column of silica (eluents: heptane/ethyl acetate). 1.1 g of the expected product are thus isolated in the form of a white powder.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[C:41]1([C:47]2[CH:48]=[C:49]3[CH:55]=[C:54]([C:56]([O:58][CH2:59][CH3:60])=[O:57])[NH:53][C:50]3=[CH:51][N:52]=2)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>O1CCCC1>[C:41]1([C:47]2[CH:48]=[C:49]3[CH:55]=[C:54]([C:56]([O:58][CH2:59][CH3:60])=[O:57])[N:53]([CH2:5][C:4]4[CH:7]=[CH:8][CH:9]=[C:2]([F:1])[CH:3]=4)[C:50]3=[CH:51][N:52]=2)[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
FC=1C=C(CO)C=CC1
Name
Quantity
1.47 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
1.01 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C2C(=CN1)NC(=C2)C(=O)OCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 20 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a column of silica (eluents: heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2C(=CN1)N(C(=C2)C(=O)OCC)CC2=CC(=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.